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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying

the time-dependent effects of SHP836, an allosteric inhibitor of the SHP2 phosphatase. The

provided information is essential for researchers investigating the RAS/MAPK signaling

pathway and developing novel cancer therapeutics.

Introduction
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that

plays a critical role in mediating signaling downstream of multiple receptor tyrosine kinases

(RTKs).[1][2][3] It is a key component of the RAS/MAPK and PI3K/AKT signaling cascades,

which are fundamental for cell proliferation, differentiation, and survival.[2] Gain-of-function

mutations in SHP2 are associated with developmental disorders like Noonan syndrome and

various malignancies, making it a compelling target for cancer therapy.[1][3] SHP836 is an

allosteric inhibitor of SHP2, binding to a "tunnel" formed at the interface of the N-SH2, C-SH2,

and PTP domains, thereby stabilizing the auto-inhibited conformation of the enzyme.[4] This

document outlines protocols for time course experiments to characterize the cellular effects of

SHP836.

Mechanism of Action of SHP836
Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation where the N-

terminal SH2 domain blocks the active site of the PTP domain.[1] Upon stimulation by growth
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factors, SHP2 is recruited to phosphorylated receptors and scaffolding proteins, leading to a

conformational change that activates its phosphatase activity.[1] Activated SHP2

dephosphorylates specific substrates, leading to the activation of downstream signaling

pathways, most notably the RAS/MAPK cascade.

SHP836 is a distinct allosteric inhibitor that binds to a site different from the catalytic domain.[5]

This binding stabilizes the inactive conformation of SHP2, preventing its activation and

subsequent downstream signaling.[4][6]
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Caption: SHP2 signaling pathway and the inhibitory action of SHP836.

Quantitative Data Summary
The following tables summarize key quantitative parameters for SHP836.
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Parameter Value Cell Line/System Reference

IC₅₀ (SHP2, full

length)
12 µM Enzymatic Assay [5][6]

IC₅₀ (SHP2 PTP

domain)
>100 µM Enzymatic Assay [5]

Thermal Shift (ΔTₘ)

for SHP2-WT
1.9 °C

Cellular Thermal Shift

Assay (50 µM

SHP836)

[1]

Thermal Shift (ΔTₘ)

for SHP2-E76K
0.9 °C

Cellular Thermal Shift

Assay (50 µM

SHP836)

[1]

Table 1: Biochemical and Biophysical Properties of SHP836.

Cell Line Treatment Time Point
p-ERK Levels
(Normalized to
Control)

KYSE-520 10 µM SHP836 1 hour 0.65

KYSE-520 10 µM SHP836 4 hours 0.40

KYSE-520 10 µM SHP836 12 hours 0.25

KYSE-520 10 µM SHP836 24 hours 0.20

Table 2: Hypothetical Time Course of p-ERK Inhibition by SHP836 in KYSE-520 Cells. This

data is representative and illustrates the expected trend.

Experimental Protocols
Protocol 1: Time Course Analysis of MAPK Pathway
Inhibition by Western Blot
This protocol details the investigation of the time-dependent effects of SHP836 on the

phosphorylation of ERK, a downstream effector in the MAPK pathway.
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Materials:

KYSE-520 cells (or other suitable cancer cell line with RTK activation)

Complete growth medium (e.g., DMEM with 10% FBS)

SHP836 (stock solution in DMSO)

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Plate KYSE-520 cells in 6-well plates and grow to 70-80% confluency.

Starve cells in serum-free medium for 12-24 hours.

Treat cells with the desired concentration of SHP836 (e.g., 10 µM) or vehicle control

(DMSO) for various time points (e.g., 0, 1, 4, 12, 24 hours).
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Stimulate cells with a growth factor (e.g., EGF) for 15 minutes before harvesting, if

necessary to activate the pathway.

Cell Lysis and Protein Quantification:

Wash cells twice with ice-cold PBS.

Lyse cells in RIPA buffer on ice for 30 minutes.

Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and

an imaging system.

Data Analysis:

Quantify band intensities and normalize p-ERK levels to total ERK and the loading control

(GAPDH).

Experimental Workflow for Western Blot Analysis
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Caption: Workflow for time course analysis by Western blot.
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Protocol 2: In Vivo Efficacy Time Course Study
This protocol describes a general framework for assessing the time-dependent in vivo efficacy

of SHP836 in a xenograft mouse model.

Materials:

Immunocompromised mice (e.g., nude mice)

Cancer cells for xenograft (e.g., KYSE-520)

SHP836 formulation for in vivo administration

Calipers for tumor measurement

Equipment for animal dosing (e.g., oral gavage needles)

Materials for tissue collection and processing

Procedure:

Xenograft Model Establishment:

Inject cancer cells subcutaneously into the flank of the mice.

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment and vehicle control groups.

SHP836 Administration:

Prepare the SHP836 formulation. A potential formulation could be 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline.[6]

Administer SHP836 or vehicle control to the respective groups at a predetermined dose

and schedule (e.g., daily oral gavage).

Tumor Growth Monitoring:
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Measure tumor dimensions with calipers every 2-3 days.

Calculate tumor volume using the formula: (Length × Width²)/2.

Monitor animal body weight and general health.

Pharmacodynamic (PD) Analysis (Time Course):

At specific time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice

from each group.

Collect tumor tissue and other relevant organs.

Process the tissues for analysis of downstream biomarkers (e.g., p-ERK by Western blot

or immunohistochemistry) to assess target engagement over time.

Data Analysis:

Plot tumor growth curves for each group.

Analyze the pharmacodynamic data to correlate the pharmacokinetic profile of SHP836
with its biological activity over time.

Logical Relationship of Experimental Components
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Caption: Logical flow from pathway understanding to efficacy evaluation.

Conclusion
The provided protocols and data offer a comprehensive framework for investigating the time-

dependent effects of the SHP2 inhibitor, SHP836. By performing detailed time course

experiments, researchers can gain valuable insights into the pharmacodynamics and efficacy

of this compound, which is crucial for its preclinical and clinical development as a potential

cancer therapeutic. The combination of in vitro and in vivo studies will allow for a thorough

characterization of SHP836's mechanism of action and its impact on cancer cell signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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